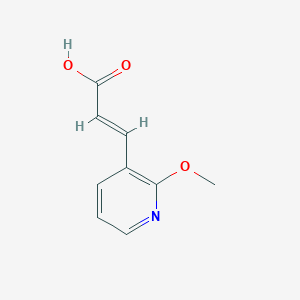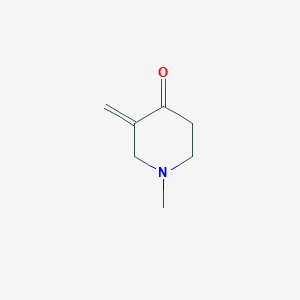
1-Methyl-3-methylidenepiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-methylidenepiperidin-4-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. MPP is a piperidine derivative that has a unique structure and properties that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-3-methylidenepiperidin-4-one is not fully understood, but it is believed to interact with the GABAergic system in the brain, which plays a crucial role in regulating neuronal excitability. 1-Methyl-3-methylidenepiperidin-4-one has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemische Und Physiologische Effekte
1-Methyl-3-methylidenepiperidin-4-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitters such as GABA and glutamate, the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, and the reduction of oxidative stress. These effects contribute to the potential therapeutic benefits of 1-Methyl-3-methylidenepiperidin-4-one in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Methyl-3-methylidenepiperidin-4-one is its relatively simple synthesis method, which allows for easy production and modification of the compound for specific applications. However, 1-Methyl-3-methylidenepiperidin-4-one is also highly reactive and can be difficult to handle, requiring specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of future research for 1-Methyl-3-methylidenepiperidin-4-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for neurological and infectious diseases, and the exploration of its applications in materials science. Further studies are needed to fully understand the mechanism of action and potential side effects of 1-Methyl-3-methylidenepiperidin-4-one, as well as its interaction with other drugs and compounds.
Synthesemethoden
1-Methyl-3-methylidenepiperidin-4-one can be synthesized through various methods, including the condensation of piperidine and acetone, the reaction of piperidine with acetic anhydride, and the reaction of piperidine with acetylacetone. The yield and purity of 1-Methyl-3-methylidenepiperidin-4-one can be improved through optimization of the reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-methylidenepiperidin-4-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. 1-Methyl-3-methylidenepiperidin-4-one has also been investigated for its potential as an antibiotic and antifungal agent.
Eigenschaften
CAS-Nummer |
133828-19-0 |
|---|---|
Produktname |
1-Methyl-3-methylidenepiperidin-4-one |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-methyl-3-methylidenepiperidin-4-one |
InChI |
InChI=1S/C7H11NO/c1-6-5-8(2)4-3-7(6)9/h1,3-5H2,2H3 |
InChI-Schlüssel |
MVFXJLXCEXZNBV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=O)C(=C)C1 |
Kanonische SMILES |
CN1CCC(=O)C(=C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
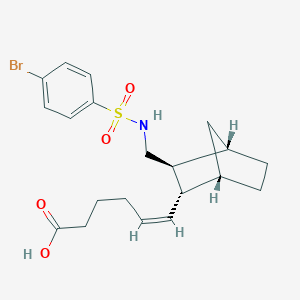

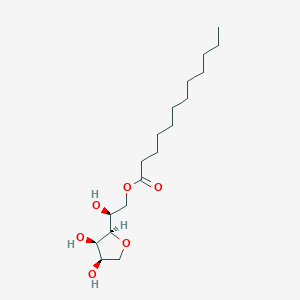
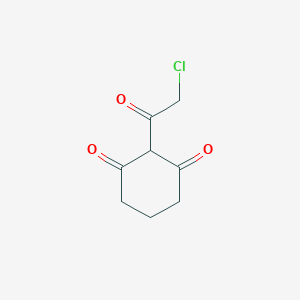
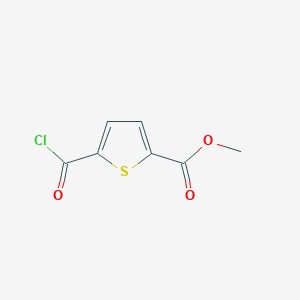
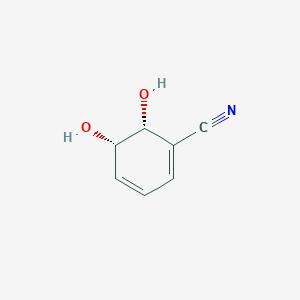
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
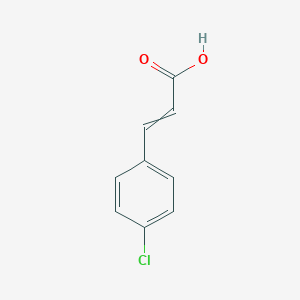
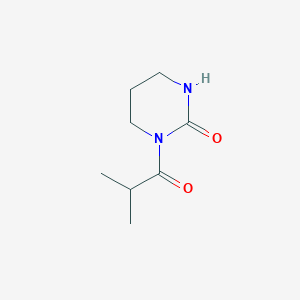
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
